Urodilatin

Natriuretic peptide comparison Renal pharmacology Sodium excretion

Urodilatin (Ularitide) is the only natriuretic peptide that replicates the intrarenal paracrine mechanism, offering NEP-resistant, sustained diuretic activity. Directly supported by Phase II clinical evidence: an 85.7% absolute risk reduction in hemodialysis requirement following cardiac surgery (0/7 vs 6/7, P < 0.005). Essential for AKI, cardiorenal syndrome, and NEP-inhibitor combination research. Not interchangeable with ANP or BNP analogs.

Molecular Formula C145H234N52O44S3
Molecular Weight 3505.9 g/mol
CAS No. 115966-23-9
Cat. No. B038227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrodilatin
CAS115966-23-9
SynonymsANF (95-126)
ANP (95-126)
atrial natriuretic factor prohormone (95-126)
atrial natriuretic peptide (95-126)
atriopeptin (95-126)
Ularitide
urodilatin
Molecular FormulaC145H234N52O44S3
Molecular Weight3505.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
InChIInChI=1S/C145H234N52O44S3/c1-11-72(6)112-137(238)171-60-106(208)172-73(7)113(214)177-86(40-41-103(146)205)122(223)190-95(63-198)116(217)170-61-108(210)175-88(51-70(2)3)114(215)169-62-109(211)176-100(133(234)187-92(56-104(147)206)127(228)193-97(65-200)130(231)186-91(54-77-27-16-13-17-28-77)126(227)180-82(31-20-45-163-142(153)154)119(220)189-94(139(240)241)55-78-36-38-79(204)39-37-78)68-243-244-69-101(134(235)185-90(53-76-25-14-12-15-26-76)115(216)168-58-105(207)167-59-107(209)174-80(29-18-43-161-140(149)150)117(218)182-87(42-50-242-10)123(224)188-93(57-110(212)213)128(229)181-85(124(225)196-112)34-23-48-166-145(159)160)195-132(233)99(67-202)194-131(232)98(66-201)192-120(221)83(32-21-46-164-143(155)156)178-118(219)81(30-19-44-162-141(151)152)179-125(226)89(52-71(4)5)184-129(230)96(64-199)191-121(222)84(33-22-47-165-144(157)158)183-135(236)102-35-24-49-197(102)138(239)74(8)173-136(237)111(148)75(9)203/h12-17,25-28,36-39,70-75,80-102,111-112,198-204H,11,18-24,29-35,40-69,148H2,1-10H3,(H2,146,205)(H2,147,206)(H,167,207)(H,168,216)(H,169,215)(H,170,217)(H,171,238)(H,172,208)(H,173,237)(H,174,209)(H,175,210)(H,176,211)(H,177,214)(H,178,219)(H,179,226)(H,180,227)(H,181,229)(H,182,218)(H,183,236)(H,184,230)(H,185,235)(H,186,231)(H,187,234)(H,188,224)(H,189,220)(H,190,223)(H,191,222)(H,192,221)(H,193,228)(H,194,232)(H,195,233)(H,196,225)(H,212,213)(H,240,241)(H4,149,150,161)(H4,151,152,162)(H4,153,154,163)(H4,155,156,164)(H4,157,158,165)(H4,159,160,166)
InChIKeyIUCCYQIEZNQWRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Urodilatin CAS 115966-23-9: A Kidney-Specific Natriuretic Peptide for Targeted Renal Research and Clinical Development


Urodilatin (INN: Ularitide, CAS 115966-23-9) is a 32-amino acid natriuretic peptide, isolated from human urine, belonging to the A-type natriuretic peptide family [1]. It is synthesized in the kidney and acts locally as a paracrine regulator of sodium and water homeostasis [2]. This compound is primarily applied in scientific research and clinical trials investigating acute renal failure, cardiorenal syndromes, and fluid regulation disorders [3].

Why Urodilatin Cannot Be Replaced by Atrial Natriuretic Peptide (ANP) or BNP Analogs in Renal Research


Urodilatin is functionally and structurally distinct from closely related cardiac natriuretic peptides like ANP-(99-126) and BNP. Unlike ANP, urodilatin is resistant to proteolytic degradation by neutral endopeptidase (NEP), leading to sustained renal activity [1]. Furthermore, physiological evidence confirms urodilatin, not circulating ANP, is the primary peptide regulating postprandial sodium excretion [2]. Substitution with ANP analogs would fail to replicate the compound's unique intrarenal paracrine mechanism and superior diuretic/natriuretic potency observed in head-to-head studies [3].

Quantitative Evidence for Urodilatin Differentiation: Natriuretic Potency, Renal Targeting, and Clinical Outcomes


Urodilatin Exhibits 5x Greater Natriuretic Potency Than ANP in Conscious Canine Models

In a direct head-to-head comparison in volume-expanded conscious dogs, urodilatin demonstrated substantially greater natriuretic efficacy than atrial natriuretic peptide (ANP). At an identical infusion rate of 50 ng/kg/min, urodilatin increased absolute sodium excretion to a level more than double that achieved by ANP [1]. Furthermore, a 5-fold lower dose of urodilatin (10 ng/kg/min) produced a natriuretic response equivalent to that of ANP at 50 ng/kg/min, confirming its superior potency [1].

Natriuretic peptide comparison Renal pharmacology Sodium excretion

Urodilatin Reduces Pulmonary Arterial Pressure More Potently and Sustainably Than ANF-(99-126)

A direct clinical comparison in healthy volunteers revealed that urodilatin produces a more pronounced and longer-lasting reduction in mean pulmonary arterial pressure (PAP) compared to ANF-(99-126). Following a 2 μg/kg i.v. bolus, urodilatin reduced PAP by -5.5 ± 1.1 mmHg, which was a three-fold greater reduction than ANF's -1.8 ± 0.5 mmHg (P < 0.05) [1]. Moreover, the hemodynamic effect of urodilatin was sustained for up to 90 minutes, whereas ANF's effect was only transient [1].

Cardiovascular pharmacology Hemodynamics Pulmonary pressure

Urodilatin Reduces Hemodialysis Requirement in Post-Cardiac Surgery Acute Renal Failure by 86% vs Placebo

In a randomized, double-blind trial of patients with incipient acute renal failure following cardiac surgery, urodilatin demonstrated a significant clinical benefit. In the placebo group, 6 of 7 patients (85.7%) required hemodialysis or hemofiltration. In contrast, acute renal failure was reverted in all urodilatin-treated patients, with 0 of 7 (0%) requiring renal replacement therapy (P < 0.005) [1]. The 60-day mortality rate was 57.1% (4/7) in the placebo group versus 0% (0/7) in the urodilatin group [1].

Acute kidney injury Cardiac surgery Renal replacement therapy

Urodilatin Maintains Natriuretic Activity Independent of Renal Endopeptidase Degradation

In a rat model of high-output heart failure, urodilatin [ANP-(95-126)] was directly compared to ANP-(99-126). While ANP-(99-126) is known to be inactivated by neutral endopeptidase (NEP), urodilatin is not biologically inactivated by this enzyme [1]. This structural resistance translated to preserved diuretic and natriuretic responses in heart failure models, where the response to ANP-(99-126) is typically attenuated [1]. Notably, combining urodilatin with an NEP inhibitor (SQ-28,063, 40 mg/kg) fully restored the absolute renal response in CHF rats to levels observed in normal control rats [1].

Peptide stability NEP resistance Heart failure

Urodilatin, Not Plasma ANP, is the Primary Physiological Regulator of Postprandial Sodium Excretion

A study in healthy male subjects consuming a high-salt meal (100 mmol NaCl) demonstrated that urinary urodilatin excretion strongly correlates with postprandial sodium excretion (mean R = 0.702), whereas plasma ANP levels showed no positive correlation [1]. Urinary urodilatin increased from 35.7 fmol/min to a peak of 105 fmol/min in parallel with sodium excretion rising from 59.0 μmol/min to 204.6 μmol/min (P < 0.01) [1]. In contrast, plasma ANP was only transiently elevated 15 minutes post-meal and returned to baseline while natriuresis continued [1].

Sodium homeostasis Postprandial natriuresis Renal physiology

Urodilatin Increases Glomerular Filtration Rate by 7.0% vs Placebo Decline of 1.9% in Healthy Volunteers

A randomized, double-blind, placebo-controlled crossover study in 12 healthy subjects quantified urodilatin's effect on glomerular filtration rate (GFR). During a 90-minute graded infusion (7.5 to 30 ng/kg/min), urodilatin significantly increased GFR by 7.0% compared to a 1.9% decrease with placebo (P < 0.05) [1]. Concurrently, urodilatin reduced effective renal plasma flow (ERPF) by 17% (vs placebo -3%, P < 0.01), increased fractional excretion of sodium by 137% (vs placebo 27%, P < 0.05), and increased urine flow rate by 46% (vs placebo -15%, P < 0.01) [1].

Renal hemodynamics Glomerular filtration Clinical pharmacology

Procurement-Driven Application Scenarios for Urodilatin (CAS 115966-23-9) in Research and Development


Investigating Post-Surgical Acute Kidney Injury (AKI) and Cardiorenal Protection

Urodilatin is the optimal choice for preclinical and clinical research models of AKI following major surgery. The evidence demonstrates an 85.7% absolute risk reduction in hemodialysis requirement in a cardiac surgery AKI trial (0/7 vs 6/7, P < 0.005) [1]. This scenario applies to studies evaluating renoprotective strategies where standard diuretics or ANP analogs have failed to show comparable efficacy. Procurement for this indication is supported by completed Phase II trials in cardiac and liver transplantation settings [2].

Renal Sodium Handling and Hypertension Physiology Studies

For research dissecting the mechanisms of postprandial natriuresis, salt-sensitivity, or renal sodium transporter regulation, urodilatin is essential. Its urinary excretion tightly correlates with sodium excretion (R=0.702), whereas plasma ANP does not [3]. This makes urodilatin the only appropriate biomarker and pharmacological probe for isolating the kidney's intrinsic natriuretic mechanisms. Procurement supports studies where urinary urodilatin measurement or exogenous infusion is required to validate findings.

Heart Failure Pharmacodynamics: Evaluating Diuretic and Vasodilator Responses

Urodilatin offers a unique profile for heart failure research due to its resistance to NEP degradation [4] and its sustained pulmonary vasodilation (PAP reduction of -5.5 mmHg lasting 90+ minutes vs ANF's transient -1.8 mmHg) [5]. This scenario is critical for investigators developing or testing combination therapies with NEP inhibitors (e.g., sacubitril), as urodilatin's response is preserved and even potentiated, unlike ANP. Procurement supports both small and large animal models of CHF and ADHF where consistent renal and hemodynamic responses are required.

Natriuretic Peptide Receptor (NPR-A) Functional Assays and cGMP Signaling

Urodilatin serves as a high-affinity, kidney-specific ligand for NPR-A functional assays. Its 32-amino acid structure and renal origin make it the preferred tool for distinguishing intrarenal paracrine signaling from systemic endocrine ANP effects [6]. This scenario applies to in vitro receptor binding studies, cGMP accumulation assays in renal cell lines, and pharmacological profiling of novel NPR-A modulators. Procurement of synthetic urodilatin ensures experimental consistency in receptor pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urodilatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.